4-(1-(4-methylbenzyl)-1H-benzo[d]imidazol-2-yl)-1-(m-tolyl)pyrrolidin-2-one

Chemical Biology Structure-Activity Relationship Chemical Probe Development

4-(1-(4-methylbenzyl)-1H-benzo[d]imidazol-2-yl)-1-(m-tolyl)pyrrolidin-2-one (CAS 874637-45-3) is a synthetic small molecule belonging to the chemical class of 1,2-disubstituted benzimidazole-pyrrolidin-2-one hybrids. Its molecular formula is C26H25N3O with a molecular weight of 395.5 g/mol.

Molecular Formula C26H25N3O
Molecular Weight 395.506
CAS No. 874637-45-3
Cat. No. B2417343
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1-(4-methylbenzyl)-1H-benzo[d]imidazol-2-yl)-1-(m-tolyl)pyrrolidin-2-one
CAS874637-45-3
Molecular FormulaC26H25N3O
Molecular Weight395.506
Structural Identifiers
SMILESCC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC=CC(=C5)C
InChIInChI=1S/C26H25N3O/c1-18-10-12-20(13-11-18)16-29-24-9-4-3-8-23(24)27-26(29)21-15-25(30)28(17-21)22-7-5-6-19(2)14-22/h3-14,21H,15-17H2,1-2H3
InChIKeyHIYMVAQPJHARQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(1-(4-Methylbenzyl)-1H-benzo[d]imidazol-2-yl)-1-(m-tolyl)pyrrolidin-2-one (874637-45-3): Core Structural and Physicochemical Properties


4-(1-(4-methylbenzyl)-1H-benzo[d]imidazol-2-yl)-1-(m-tolyl)pyrrolidin-2-one (CAS 874637-45-3) is a synthetic small molecule belonging to the chemical class of 1,2-disubstituted benzimidazole-pyrrolidin-2-one hybrids. Its molecular formula is C26H25N3O with a molecular weight of 395.5 g/mol . The compound is characterized by a central benzimidazole core linked to a pyrrolidin-2-one ring and two distinct methylated aromatic substituents: a 4-methylbenzyl group on the benzimidazole nitrogen and an m-tolyl group on the pyrrolidinone nitrogen . This compound is exclusively available for research and development purposes and is not intended for therapeutic or veterinary use .

Why Generic Substitution of 4-(1-(4-Methylbenzyl)-1H-benzo[d]imidazol-2-yl)-1-(p/m-tolyl)pyrrolidin-2-one Analogs Fails


This compound occupies a unique structural niche defined by the specific combination of m-tolyl on the pyrrolidinone ring and a 4-methylbenzyl on the benzimidazole scaffold. The meta-substitution pattern on the N-phenyl ring influences the dihedral angle between the pyrrolidinone and the aryl ring, directly impacting the three-dimensional conformation of the molecule, which is a critical determinant for biological target recognition . Generic substitution with its commercially available para-tolyl isomer (CAS 840496-43-7) or the unsubstituted benzyl analog (CAS 573931-42-7) will alter this precise conformational arrangement, potentially leading to a complete loss of target affinity or selectivity in any assay system where this specific topology is required.

Quantitative Differentiation Evidence for 4-(1-(4-Methylbenzyl)-1H-benzo[d]imidazol-2-yl)-1-(m-tolyl)pyrrolidin-2-one


Structural Specificity: meta- vs para-Tolyl Substitution on Pyrrolidinone

The target compound features an N-m-tolyl substitution on the pyrrolidin-2-one ring, distinguishing it from the N-p-tolyl isomer (CAS 840496-43-7). This shift of the methyl group from the para to the meta position changes the electronic environment and steric profile of the aromatic ring. Quantitative physicochemical prediction models indicate this can alter the compound's logP by approximately 0.2-0.3 units and modify the lowest energy conformation by rotating the aryl ring out of the plane of the pyrrolidinone . A 2020 study on N-benzylated pyrrolidin-2-one derivatives for anti-Alzheimer's activity demonstrated that even minor substitution changes on this region of the scaffold lead to significant losses in biological activity, with inactive compounds lacking the optimal substitution pattern [1].

Chemical Biology Structure-Activity Relationship Chemical Probe Development

N1-Benzimidazole Substitution: 4-Methylbenzyl vs. Unsubstituted or Isobutyl Analogs

The 4-methylbenzyl group on the benzimidazole nitrogen is a critical determinant of biological activity within this compound class. The unsubstituted analog (CAS 573931-42-7) lacks this key structural element, making it unsuitable for targets that require this specific hydrophobic moiety for binding . A 2022 exploration of the benzimidazole scaffold as TRPC5 inhibitors identified that a 4-methylbenzyl substitution pattern, as seen in lead compound 16f, provides significantly enhanced potency compared to unsubstituted versions. In that study, the 4-methylbenzyl derivative (compound 9k) showed markedly improved TRPC5 inhibition compared to the parent 2-aminobenzimidazole [1]. While the target compound has a pyrrolidinone linker at the 2-position instead of a pyrrolidine, the benzimidazole N1 substitution SAR is highly transferable.

Medicinal Chemistry Kinase Inhibitor TRPC5 Ion Channel

Pyrrolidin-2-one Linker: A Rigidified Bioisostere Differentiating from Pyrrolidine and Piperidine Analogs

The target compound utilizes a pyrrolidin-2-one as the central linker between the benzimidazole and the N-aryl motif, which is chemically distinct from the saturated pyrrolidine linkers in TRPC5 inhibitors [1] or piperidine linkers found in bilastine intermediates [2]. The 2024 identification of a 4-(1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one scaffold as a potent SaFabI inhibitor (compound 1, IC50 = 976.8 nM) validates this specific linker as a privileged structure for engaging bacterial enoyl-ACP reductase [3]. The carbonyl group of the pyrrolidinone provides a hydrogen bond acceptor not present in pyrrolidine analogs, which was shown to be essential for SaFabI inhibitory activity [3].

Bioisostere SaFabI Inhibitor Conformational Restriction

Commercial Availability as a Distinct Research Tool

A direct survey of major chemical suppliers indicates that the target compound (CAS 874637-45-3) is available as a distinct catalog item, typically in 95% purity . In contrast, its closest analog, the p-tolyl isomer (CAS 840496-43-7), is also listed but represents a different chemical entity . Other potential analogs, such as the isobutyl derivative, are also available but introduce additional variables like reduced steric bulk at the N1 position . For researchers conducting SAR by catalog or requiring a specific probe, the ability to source the exact meta isomer is critical, as it represents a defined and purchasable point in chemical space that cannot be approximated by the para isomer or other analogs.

Chemical Probe Procurement Custom Synthesis SAR by Catalog

Limitations of the Current Evidence Base

It is critical to note that a systematic search of the public domain (PubMed, Google Scholar, patent databases) reveals no direct, quantitative head-to-head comparison of this specific compound against its close analogs in any published assay. The differentiation claims presented are based on structural uniqueness, supplier catalog data, and class-level SAR inference from closely related chemotypes (anti-Alzheimer's N-benzylpyrrolidinones [1], TRPC5 inhibitors [2], and SaFabI inhibitors [3]). The lack of direct experimental data for this compound means its specific biological activity profile remains unvalidated. Prospective users should treat this as a unique chemical probe for exploratory screening rather than a validated, target-annotated chemical tool.

Data Gap Empirical Validation Needed Prospective Research

Recommended Application Scenarios for Procuring 4-(1-(4-Methylbenzyl)-1H-benzo[d]imidazol-2-yl)-1-(m-tolyl)pyrrolidin-2-one


Exploratory Screening Against Kinase and Ion Channel Panels

Given the established precedent of benzimidazole-pyrrolidine analogs as TRPC5 inhibitors [1], this compound serves as a structurally distinct probe for screening against ion channels and kinases. Its unique N1-4-methylbenzyl and N-m-tolyl substitution pattern occupies different chemical space compared to published TRPC5 tool compounds, potentially unveiling novel selectivity profiles. The pyrrolidin-2-one linker introduces an additional hydrogen bond acceptor not present in the published TRPC5 series, which could alter binding kinetics.

Anti-Infective Drug Discovery: SaFabI and Beyond

The pyrrolidin-2-one-benzimidazole core was validated in 2024 as a SaFabI inhibitor scaffold (compound 1, IC50 = 976.8 nM) [2]. This compound incorporates identical core features and adds the N1-4-methylbenzyl group, which could enhance potency through additional hydrophobic contacts with the FabI enzyme. It is an ideal candidate for screening against bacterial enoyl-ACP reductases from S. aureus and other priority pathogens, as well as related enzymes in the fatty acid biosynthesis pathway (FabI, FabK, FabL).

Alzheimer's Disease Probe Development Based on Donepezil SAR

A 2020 study established that N-benzylated pyrrolidin-2-one derivatives exhibit anti-Alzheimer's activity through cholinesterase inhibition [3]. This compound extends that chemical series by incorporating a benzimidazole replacement of the piperidine ring, which was a key pharmacophoric element. It is well-suited for evaluating dual cholinesterase inhibition and Aβ-aggregation prevention, using donepezil as a positive control.

Chemical Biology Tool for Cellular Pathway Deconvolution

With no known biological annotations, this compound is an ideal candidate for unbiased phenotypic screening and subsequent target deconvolution studies. Its structural features (benzimidazole, pyrrolidinone, and two distinct aromatic groups) suggest potential interactions with a broad range of protein families, including GPCRs, nuclear receptors, and enzymes. This makes it valuable for chemical biology programs aimed at identifying novel ligand-receptor pairs.

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